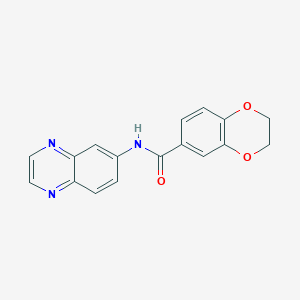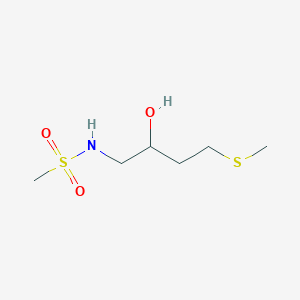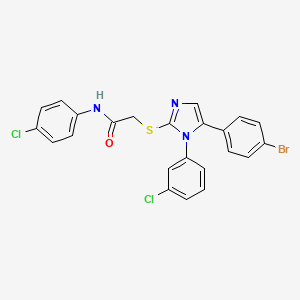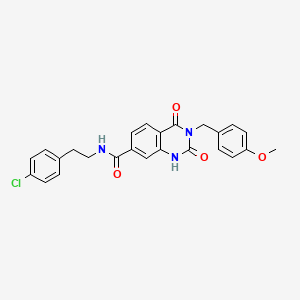
N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the condensation of quinoxaline derivatives with appropriate benzodioxine precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in inhibiting specific enzymes or receptors.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as light-emitting analogues
作用机制
The mechanism of action of N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell proliferation, apoptosis, or other cellular functions .
相似化合物的比较
Similar Compounds
N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide: Known for its activity against EGFR mutant forms.
3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide: Exhibits significant antimicrobial activity.
5-quinoxalin-6-ylmethylene-thiazolidine-2,4-dione: Used in various pharmacological applications.
Uniqueness
N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide stands out due to its unique structural features, which confer specific biological activities not observed in other quinoxaline derivatives. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
属性
IUPAC Name |
N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-17(11-1-4-15-16(9-11)23-8-7-22-15)20-12-2-3-13-14(10-12)19-6-5-18-13/h1-6,9-10H,7-8H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUWCELJVUQIAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=NC=CN=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-(4-chlorophenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377840.png)
![N-benzyl-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2377841.png)




![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2377849.png)

![1-Amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B2377852.png)
![2-(3-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2377854.png)
![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2377855.png)


![Ethyl 1-(azidomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2377863.png)
